beta-Ocimene

Catalog No.
S590849
CAS No.
13877-91-3
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Ocimene

CAS Number

13877-91-3

Product Name

beta-Ocimene

IUPAC Name

3,7-dimethylocta-1,3,6-triene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3

InChI Key

IHPKGUQCSIINRJ-UHFFFAOYSA-N

SMILES

CC(=CCC=C(C)C=C)C

solubility

Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

3,7-Dimethyl-1,3,6-octatriene; Ocimene

Canonical SMILES

CC(=CCC=C(C)C=C)C

Isomeric SMILES

CC(=CC/C=C(\C)/C=C)C

The exact mass of the compound Ocimene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of beta-ocimene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

β-Ocimene (3,7-dimethyl-1,3,6-octatriene) is a highly volatile, acyclic monoterpene utilized extensively as a semiochemical, a fragrance top-note, and a diene building block in organic synthesis. Characterized by its conjugated diene system, it exhibits distinct reactivity profiles in cycloadditions and polymerizations compared to its structural isomer, α-ocimene, and its close analog, myrcene. Due to its high vapor pressure (128 hPa at 20°C) and susceptibility to rapid autoxidation, industrial procurement of β-ocimene requires stringent quality control, inert storage, and isomeric verification to ensure reproducible performance in downstream chemical and formulation workflows.

Substituting pure β-ocimene with crude ocimene mixtures (α/β blends), myrcene, or more stable cyclic terpenes like limonene fundamentally alters both chemical reactivity and olfactory performance. In polymer synthesis, the trans- (E) and cis- (Z) isomers of β-ocimene exhibit a 10-fold difference in reactivity ratios, meaning mixed-isomer procurement leads to high dispersity and unpredictable polymer chain growth[1]. Furthermore, in fragrance and agricultural attractant formulations, β-ocimene provides a specific sweet-herbal and floral signaling profile that cannot be replicated by the peppery, balsamic notes of myrcene. Attempting to use generic acyclic dienes also fails in targeted Diels-Alder syntheses, where the specific substitution pattern of the β-ocimene diene is required to construct complex spiro-sesterterpenoid backbones[2].

Stereoisomer-Dependent Reactivity in Anionic Polymerization

In the anionic copolymerization of ocimene isomers, (E)-β-ocimene (trans) demonstrates a reactivity ratio (r_trans) of 3.16, whereas the (Z)-β-ocimene (cis) isomer exhibits a reactivity ratio (r_cis) of 0.316 [1]. This order-of-magnitude difference in consumption rates leads to significant tailing in the low-molecular-weight region and high dispersity (Đ: 1.72–1.89) when using mixed-isomer starting materials [1].

Evidence DimensionPolymerization reactivity ratio
Target Compound Data(E)-β-ocimene (r_trans = 3.16)
Comparator Or Baseline(Z)-β-ocimene (r_cis = 0.316)
Quantified Difference10-fold higher reactivity for the trans-isomer
ConditionsAnionic polymerization in C6D12 at 23 °C

Procuring isomerically pure (E)-β-ocimene is essential for controlling molecular weight and minimizing dispersity in the industrial synthesis of terpene-based polymers.

Thermal Volatility and Distillation Parameters

β-Ocimene exhibits a boiling point of 176-178°C at standard atmospheric pressure, which is measurably higher than its isomer α-ocimene (169-171°C) [1]. Under reduced pressure conditions relevant to vacuum extraction and purification (13 mmHg), β-ocimene boils at 65-66°C [1].

Evidence DimensionAtmospheric boiling point
Target Compound Dataβ-Ocimene (176-178°C)
Comparator Or Baselineα-Ocimene (169-171°C)
Quantified Difference7°C higher boiling point for the β-isomer
ConditionsStandard atmospheric pressure (760 mmHg)

The distinct boiling point of β-ocimene dictates precise temperature and vacuum control during purification and provides slightly longer retention as a top-note in volatile formulations compared to α-ocimene.

Diels-Alder Cycloaddition Viability for Complex Scaffolds

Despite steric hindrance that can lock some acyclic dienes in unreactive conformations, (E)-β-ocimene successfully participates in water-catalyzed Diels-Alder reactions. When reacted with 2,6-dimethylbenzoquinone, (E)-β-ocimene yields the desired endo-product at a 50% yield [1]. This intermediate is a critical building block for synthesizing 5/6/7/3-fused tetracyclic skeletons found in rare sesterterpenoids [1].

Evidence DimensionCycloaddition yield
Target Compound Data(E)-β-ocimene (50% endo-product yield)
Comparator Or BaselineUnreactive s-trans locked dienes (0% yield)
Quantified Difference50% functional yield in a sterically demanding cycloaddition
ConditionsWater-catalyzed Diels-Alder reaction with 2,6-dimethylbenzoquinone

Validates the procurement of (E)-β-ocimene as a competent diene precursor for the total synthesis of complex, multi-ring natural products and pharmaceuticals.

Oxidative Instability and Cold-Chain Storage Requirements

β-Ocimene is highly susceptible to autoxidation, degrading rapidly at temperatures above 27°C (80°F) and forming yellow resinous compounds upon exposure to atmospheric oxygen [1]. Compared to more stable cyclic terpenes like limonene, β-ocimene requires strict storage under inert gas and temperature-controlled conditions to maintain its chemical integrity and prevent the formation of sensitizing hydroperoxides .

Evidence DimensionThermal and oxidative stability
Target Compound Dataβ-Ocimene (Rapid degradation >27°C and air exposure)
Comparator Or BaselineCyclic monoterpenes like limonene (Higher relative stability)
Quantified DifferenceRequires strict <27°C and inert gas storage to prevent rapid resinification
ConditionsAmbient air exposure and temperatures exceeding 27°C

Buyers must factor in cold-chain logistics and inert-atmosphere handling protocols when procuring β-ocimene to prevent material loss and formulation failure.

Precursor for Terpene-Based Anionic Polymers

Due to the high reactivity of the (E)-isomer, pure (E)-β-ocimene is an ideal monomer for synthesizing sustainable, terpene-derived elastomers and block copolymers via anionic polymerization. Strict isomeric purity is required to prevent the high dispersity and low-molecular-weight tailing caused by the slower-reacting (Z)-isomer [1].

Diene Building Block in Total Synthesis

β-Ocimene serves as a critical diene in Diels-Alder cycloadditions, specifically for the construction of 5/6/7/3-fused tetracyclic skeletons and spiro-sesterterpenoids. Its specific conjugated structure allows for water-catalyzed endo-selective additions with dienophiles like 2,6-dimethylbenzoquinone [2].

Semiochemical and Agricultural Attractant Formulation

As a major volatile organic compound emitted by plants, β-ocimene is highly effective in agricultural formulations designed to attract specific pollinators or act as an antiaphrodisiac pheromone for certain pest species. Its specific vapor pressure (128 hPa at 20°C) ensures rapid volatilization for immediate signaling efficacy .

Top-Note Fragrance Compounding

In perfumery and flavor chemistry, β-ocimene provides a distinct sweet, herbal, and woody aroma that cannot be matched by myrcene. However, its use requires careful formulation with antioxidants or immediate blending to mitigate its rapid autoxidation and resinification upon air exposure .

Physical Description

Colourless to straw-coloured mobile liquid; warm herbaceous aroma

XLogP3

4.3

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

174.00 to 175.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.801-0.805

Melting Point

Bp 70 100 °

UNII

38BQ4UYY06

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.26%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

13877-91-3
27400-72-2
3779-61-1

Wikipedia

Ocimene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3,6-Octatriene, 3,7-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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